2-Chloro-6-(hydroxymethyl)nicotinonitrile
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Overview
Description
2-Chloro-6-(hydroxymethyl)nicotinonitrile is a chemical compound with the molecular formula C7H5ClN2O. It is a derivative of nicotinonitrile, characterized by the presence of a chlorine atom and a hydroxymethyl group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(hydroxymethyl)nicotinonitrile typically involves the chlorination of 6-(hydroxymethyl)nicotinonitrile. This can be achieved through various methods, including the use of thionyl chloride or phosphorus pentachloride as chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the quality of the product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(hydroxymethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: 2-Chloro-6-(carboxymethyl)nicotinonitrile.
Reduction: 2-Chloro-6-(hydroxymethyl)nicotinamidine.
Substitution: 2-Amino-6-(hydroxymethyl)nicotinonitrile.
Scientific Research Applications
2-Chloro-6-(hydroxymethyl)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(hydroxymethyl)nicotinonitrile involves its interaction with specific molecular targets. The chlorine and hydroxymethyl groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(methyl)nicotinonitrile
- 2-Chloro-6-(hydroxymethyl)pyridine
- 6-(Hydroxymethyl)nicotinonitrile
Uniqueness
2-Chloro-6-(hydroxymethyl)nicotinonitrile is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the nicotinonitrile scaffold. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-chloro-6-(hydroxymethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-7-5(3-9)1-2-6(4-11)10-7/h1-2,11H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCFRRCCTQHUNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CO)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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